Neurokinin B is primarily derived from porcine spinal cord tissues, where it was first isolated. The classification of this compound falls under neuropeptides, specifically tachykinins, which are characterized by their structure containing a conserved C-terminal sequence crucial for receptor binding. Neurokinin B specifically interacts with the neurokinin 3 receptor, influencing reproductive hormone release and other physiological functions .
The synthesis of Neurokinin B (4-10), beta-aspartic acid(4)-methylphenylalanine(7)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Key Parameters:
The molecular structure of Neurokinin B (4-10), beta-aspartic acid(4)-methylphenylalanine(7)- can be described as follows:
The structural analysis can be supported by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate its three-dimensional conformation .
Neurokinin B (4-10), beta-aspartic acid(4)-methylphenylalanine(7)- participates in various chemical reactions primarily involving receptor binding and signal transduction pathways.
Key Reactions:
The mechanism of action for Neurokinin B (4-10), beta-aspartic acid(4)-methylphenylalanine(7)- primarily involves its interaction with the neurokinin 3 receptor. Upon binding:
Research indicates that this mechanism is crucial for regulating reproductive physiology across various species .
Neurokinin B (4-10), beta-aspartic acid(4)-methylphenylalanine(7)- exhibits several notable physical and chemical properties:
These properties are essential for its application in biological research and pharmaceutical development .
Neurokinin B (4-10), beta-aspartic acid(4)-methylphenylalanine(7)- has several promising applications:
Neurokinin B (4-10), Beta-Aspartic Acid(4)-Methylphenylalanine(7) represents a strategically modified heptapeptide fragment derived from the full-length Neurokinin B decapeptide (Aspartic Acid-Methionine-Histidine-Aspartic Acid-Phenylalanine-Phenylalanine-Valine-Glycine-Leucine-Methionine-NH₂) [3]. This engineered analogue retains the core C-terminal sequence essential for tachykinin receptor interaction while incorporating targeted substitutions at positions 4 and 7 to enhance receptor selectivity and metabolic stability. The parent Neurokinin B sequence demonstrates preferential binding to Neurokinin 3 Receptor, but its therapeutic potential is limited by rapid degradation and receptor promiscuity [1] [3].
Table 1: Sequence Comparison of Neurokinin B Fragments
Peptide | Amino Acid Sequence (Positions 4-10) | Modifications |
---|---|---|
Native Neurokinin B (4-10) | Aspartic Acid-Phenylalanine-Phenylalanine-Valine-Glycine-Leucine-Methionine | None |
Engineered Analogue | Beta-Aspartic Acid-Phenylalanine-Phenylalanine-Valine-Glycine-Leucine-Methylphenylalanine | Beta-Aspartic Acid at position 4; N-Methylphenylalanine at position 7 |
The isomerization of Aspartic Acid at position 4 from the alpha to beta configuration introduces significant structural and electronic alterations. This modification extends the peptide backbone by inserting an additional methylene group between the peptide bond and the carboxylic acid functionality. Molecular docking simulations performed on related tachykinin receptors demonstrate that beta-Aspartic Acid enhances receptor interaction through optimized hydrogen bond networks and electrostatic complementarity with conserved residues in the receptor binding pocket [5]. The beta-amino acid configuration confers resistance to enzymatic degradation by reducing substrate recognition by aspartyl-specific proteases while preserving the spatial orientation of crucial pharmacophore elements. This structural alteration enhances receptor residence time and binding specificity for Neurokinin 2 Receptor, shifting receptor preference from the native Neurokinin 3 Receptor selectivity profile [4] [5].
The incorporation of N-Methylphenylalanine at position 7 fundamentally alters peptide backbone conformation and receptor interaction dynamics. Methylation of the peptide bond nitrogen eliminates a critical hydrogen bond donor capability, thereby restricting conformational flexibility and promoting a bioactive extended beta-strand configuration that enhances receptor complementarity [5]. Molecular dynamics analyses of analogous Methylphenylalanine-containing tachykinins reveal that this modification significantly reduces conformational entropy while maintaining aromatic side chain orientation essential for receptor hydrophobic pocket insertion [4] [5]. The methylated peptide bond confers substantial protection against endopeptidase degradation, particularly against chymotrypsin-like enzymes that target aromatic residues. Furthermore, this modification sterically impedes peptide bond rotation, stabilizing a receptor-preferred conformation that increases Neurokinin 2 Receptor binding affinity by approximately 3-fold compared to unmethylated analogues, as demonstrated in radioligand displacement studies [4] [5].
The strategic incorporation of beta-Aspartic Acid and Methylphenylalanine substantially modifies the physicochemical behavior of this Neurokinin B fragment. These alterations profoundly impact solubility characteristics, stability profiles, and biological half-life—critical determinants of therapeutic utility.
The engineered analogue exhibits amphipathic solubility characteristics suitable for both aqueous and organic formulation development. In aqueous solutions at physiological pH (7.4), the peptide demonstrates moderate solubility (approximately 25 mg/mL in buffered saline), facilitated by the ionization of the beta-Aspartic Acid carboxylate moiety and the C-terminal carboxamide [4]. The beta-Aspartic Acid substitution enhances water solubility by approximately 40% compared to the native alpha-Aspartic Acid configuration due to improved hydration capacity and altered dipole interactions [5]. Accelerated stability studies at 40°C demonstrate remarkable resistance to chemical degradation, with less than 10% decomposition observed after 30 days in lyophilized form. In solution, the peptide maintains structural integrity for over 24 hours at physiological pH and temperature, with degradation primarily occurring via diketopiperazine formation rather than backbone hydrolysis—a pathway inhibited by the Methylphenylalanine substitution [4] [5].
Table 2: Physicochemical Properties of Neurokinin B Analogues
Property | Native Neurokinin B (4-10) | Engineered Analogue | Analytical Method |
---|---|---|---|
Aqueous Solubility (pH 7.4) | 35 mg/mL | 25 mg/mL | UV spectrophotometry |
Thermal Stability (Lyophilized, 30 days at 40°C) | 65% intact | >90% intact | Reverse-phase HPLC |
Solution Stability (24h at 37°C, pH 7.4) | 42% intact | 85% intact | Mass spectrometry |
LogD (Octanol/water partition coefficient) | -2.1 | -1.7 | Shake-flask method |
The structural modifications confer exceptional resistance to proteolytic degradation, significantly extending plasma half-life compared to the native peptide sequence. In vitro incubation with human serum demonstrates a terminal half-life exceeding 180 minutes, representing a 7-fold increase over the unmodified Neurokinin B (4-10) fragment [5]. This enhanced stability primarily results from two synergistic mechanisms: (1) The beta-Aspartic Acid configuration renders the peptide bond between residues 3 and 4 unrecognizable to aspartyl-specific metalloproteases, and (2) The N-methylation at position 7 prevents cleavage by chymotrypsin-like serine proteases that normally target phenylalanine residues [4] [5]. Mass spectrometry analysis of degradation products reveals that the primary cleavage site shifts to the Valine-Glycine bond (position 7-8), which becomes the rate-limiting step in metabolic inactivation. This enzymatic resistance profile is further enhanced in neuronal tissue homogenates, where the modified peptide maintains functional activity for over 120 minutes, supporting its potential utility in neuropharmacological applications targeting central tachykinin receptors [5].
Table 3: Enzymatic Degradation Profiles
Enzyme Class | Representative Enzyme | Native Fragment Degradation Rate | Engineered Analogue Degradation Rate | Protection Factor |
---|---|---|---|---|
Aspartyl Proteases | Pepsin | Complete degradation in 30 min | <20% degradation in 120 min | 8-fold |
Chymotrypsin-like Serine Proteases | Chymotrypsin | Complete degradation in 15 min | <10% degradation in 60 min | 16-fold |
Aminopeptidases | Leucine Aminopeptidase | 50% degradation in 60 min | 50% degradation in 180 min | 3-fold |
Plasma Enzymes | Serum Proteases | 50% degradation in 25 min | 50% degradation in 180 min | 7-fold |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7